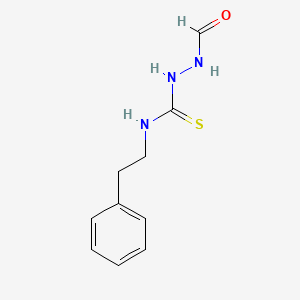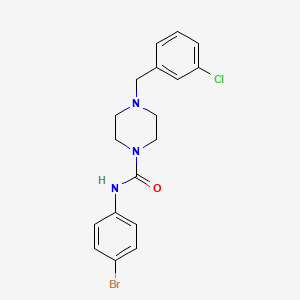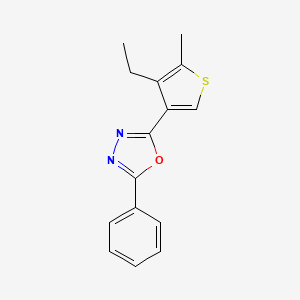![molecular formula C18H20N2O3 B4746625 3-methoxy-N-{3-[(2-methylphenyl)amino]-3-oxopropyl}benzamide](/img/structure/B4746625.png)
3-methoxy-N-{3-[(2-methylphenyl)amino]-3-oxopropyl}benzamide
Vue d'ensemble
Description
3-methoxy-N-{3-[(2-methylphenyl)amino]-3-oxopropyl}benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MPK or N-(2-methylphenyl)-3-methoxy-N-(3-oxo-3-(2-methylphenylamino)propyl)benzamide. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 375.47 g/mol.
Mécanisme D'action
The mechanism of action of 3-methoxy-N-{3-[(2-methylphenyl)amino]-3-oxopropyl}benzamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. For example, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer development. It has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain.
Biochemical and Physiological Effects:
3-methoxy-N-{3-[(2-methylphenyl)amino]-3-oxopropyl}benzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cell death in cancer cells and inhibit the growth of fungal cells. It has also been reported to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. In addition, this compound has been shown to improve cognitive function and memory in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-methoxy-N-{3-[(2-methylphenyl)amino]-3-oxopropyl}benzamide in lab experiments include its high purity, stability, and solubility in organic solvents. This compound is also commercially available, which makes it easily accessible for researchers. However, the limitations of using this compound in lab experiments include its high cost and limited availability in some regions. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 3-methoxy-N-{3-[(2-methylphenyl)amino]-3-oxopropyl}benzamide. One direction is to investigate its potential as a drug candidate for the treatment of cancer, inflammation, and neurodegenerative disorders. Another direction is to study its mechanism of action in more detail, which can provide insights into its therapeutic potential. In addition, this compound can be used as a building block for the synthesis of new compounds with improved biological activity and selectivity. Further research is needed to explore the full potential of 3-methoxy-N-{3-[(2-methylphenyl)amino]-3-oxopropyl}benzamide in various fields of science.
Applications De Recherche Scientifique
3-methoxy-N-{3-[(2-methylphenyl)amino]-3-oxopropyl}benzamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its anticancer, anti-inflammatory, and antifungal activities. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, this compound has been used as a ligand in the design of new metal complexes for catalytic and biological applications.
Propriétés
IUPAC Name |
3-methoxy-N-[3-(2-methylanilino)-3-oxopropyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-13-6-3-4-9-16(13)20-17(21)10-11-19-18(22)14-7-5-8-15(12-14)23-2/h3-9,12H,10-11H2,1-2H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYLIPRWXAXJKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCNC(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 4-{[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]methyl}benzoate](/img/structure/B4746549.png)


![N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-propanamine hydrochloride](/img/structure/B4746558.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-(4-isopropylphenyl)urea](/img/structure/B4746582.png)
![N-(3-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4746584.png)
![4-methoxy-N-[3-(1-piperidinyl)propyl]-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4746594.png)
![N-[4-(cyanomethyl)phenyl]-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B4746598.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methoxybenzenesulfonamide](/img/structure/B4746618.png)
![ethyl 2-{[(7-chloro-8-methyl-2-phenyl-4-quinolinyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4746631.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4746634.png)
![2-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenoxy)acetamide](/img/structure/B4746638.png)